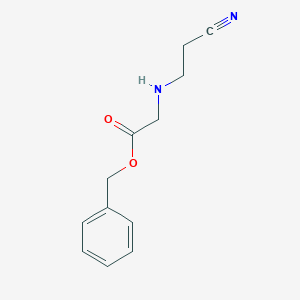

Benzyl (2-cyanoethyl)glycinate

Description

Overview of Glycine (B1666218) Derivatives in Contemporary Organic Synthesis and Drug Discovery

Glycine and its derivatives are fundamental building blocks in a vast array of synthetic applications. acs.orgnih.gov They serve as foundational frameworks for creating more complex natural and non-natural α-amino acids. acs.orgrsc.org The modification of glycine's α-position is a key strategy in the development of novel drug candidates and peptidomimetics. researchgate.netnih.gov Recent research highlights the use of glycine derivatives in innovative, visible-light-driven reactions to synthesize α-pyrazinyl glycine derivatives and complex alkyl-trifluoromethylated noncanonical α-amino acids, showcasing their potential in medicinal chemistry. acs.orgacs.org The versatility of glycine derivatives extends to their use as synthons in multicomponent reactions, such as the Ugi reaction, to create diverse molecular scaffolds. mdpi.com

Significance of Ester and Nitrile Functionalities as Protecting Groups in Amino Acid and Oligonucleotide Synthesis

Protecting groups are crucial in multi-step organic synthesis to ensure chemoselectivity. wikipedia.org Ester and nitrile functionalities are widely employed for this purpose, particularly in the synthesis of peptides and oligonucleotides.

The benzyl (B1604629) ester is a common protecting group for carboxylic acids. It can be cleaved under mild conditions through hydrogenolysis, a reaction that is often compatible with other functional groups present in the molecule. wikipedia.orgorganic-chemistry.org This makes it a valuable tool in peptide synthesis. wikipedia.orgacs.org

The 2-cyanoethyl group is extensively used to protect the internucleosidic phosphate (B84403) moieties during solid-phase oligonucleotide synthesis. wikipedia.orgatdbio.comnih.gov This group is stable during the sequential coupling reactions but can be readily removed at the end of the synthesis using a weak base. atdbio.comnih.gov Its role is to prevent undesirable reactions at the phosphorus center during the chain elongation process. atdbio.com The use of the 2-cyanoethyl group was a significant improvement in the phosphoramidite (B1245037) method, which is the current standard for oligonucleotide synthesis. wikipedia.org

Structural and Functional Rationale for Benzyl (2-cyanoethyl)glycinate as a Protected Glycinate (B8599266) Derivative

The structure of this compound is strategically designed for its role as a protected glycine synthon. The glycine backbone provides the fundamental amino acid structure, allowing for its incorporation into peptide-like chains. vulcanchem.com

The benzyl group protects the carboxylic acid functionality of glycine as an ester. This prevents the carboxyl group from reacting, for instance, during peptide coupling reactions where the amino group of another amino acid is intended to react. The benzyl group can be selectively removed by hydrogenolysis, leaving the rest of the molecule intact. wikipedia.orgorganic-chemistry.org

The 2-cyanoethyl group protects the amino group of glycine. This is crucial to prevent the nucleophilic amino group from participating in unwanted side reactions. This specific protecting group can be removed under basic conditions, which are orthogonal to the acidic or hydrogenolytic conditions used to remove other common protecting groups like Boc and benzyl ethers, respectively. highfine.com This orthogonality is a key principle in protecting group strategy, enabling the selective deprotection of one functional group while others remain protected. wikipedia.orgorganic-chemistry.org

Historical Context and Evolution of Protected Glycine Synthons in Academic Research

The concept of protecting functional groups has been fundamental to the development of peptide synthesis. The first modern protecting group, the benzyloxycarbonyl (Z or Cbz) group, was introduced in the 1930s and set the standard for subsequent developments. researchgate.net

Initially, simple glycine esters, like glycine ethyl ester, were used. However, the need for more sophisticated and orthogonally removable protecting groups became apparent as synthetic targets grew in complexity. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the 1970s revolutionized the field and spurred the development of new protecting group strategies, including the now-common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups for the α-amino group. wikipedia.orgresearchgate.net

The use of N-acylated glycine derivatives, such as the benzophenone (B1666685) imine of glycine esters, provided a platform for the asymmetric synthesis of other α-amino acids. researchgate.net Over time, a wide variety of protected glycine synthons have been developed to suit different synthetic strategies, offering a range of deprotection conditions and compatibilities with other functional groups. The evolution of these synthons reflects the ongoing quest for greater efficiency, selectivity, and versatility in organic synthesis.

Data Table

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Benzyl 2-(2-cyanoethylamino)acetate |

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 3088-42-4 |

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

benzyl 2-(2-cyanoethylamino)acetate |

InChI |

InChI=1S/C12H14N2O2/c13-7-4-8-14-9-12(15)16-10-11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2 |

InChI Key |

RFNPASBNQYZYCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Cyanoethyl Glycinate and Analogous Protected Glycinates

Classical and Contemporary Approaches to Benzyl (B1604629) Ester Formation

The benzyl ester is a common protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry. Its installation can be achieved through several methods.

Direct Esterification Techniques (e.g., Fischer-Speier Esterification with Benzyl Alcohol)

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org In the context of synthesizing benzyl glycinate (B8599266), glycine (B1666218) is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgresearchgate.net The reaction is typically performed by refluxing the mixture, often with azeotropic removal of water to drive the equilibrium towards the ester product. researchgate.net While effective, this method can sometimes lead to racemization if chiral amino acids are used, especially at high temperatures. researchgate.netnih.gov To mitigate this, alternative solvents that form lower-boiling azeotropes with water, such as cyclohexane, have been explored. researchgate.netnih.gov

For the synthesis of benzyl glycinate hydrochloride, a common precursor, glycine can be suspended in benzyl alcohol and treated with thionyl chloride. chemicalbook.com The reaction proceeds at elevated temperatures, and the product is typically isolated by precipitation with an anti-solvent like diethyl ether. chemicalbook.com

Table 1: Key Features of Fischer-Speier Esterification for Benzyl Glycinate Synthesis

| Parameter | Description |

| Reactants | Glycine, Benzyl Alcohol |

| Catalyst | Strong acids (e.g., H₂SO₄, p-toluenesulfonic acid), Thionyl chloride |

| Conditions | Reflux, often with azeotropic water removal |

| Advantages | Simplicity, use of direct reagents |

| Disadvantages | Potential for racemization, requires harsh acidic conditions |

Transesterification and Other Esterification Pathways

Transesterification offers an alternative route to benzyl esters, involving the exchange of the alkyl group of an ester with benzyl alcohol. This method can be catalyzed by acids, bases, or certain metal complexes. ajgreenchem.comorganic-chemistry.org For instance, β-keto esters have been successfully transesterified with benzyl alcohol using catalysts like ferric ammonium (B1175870) sulfate (B86663) (FAS). ajgreenchem.com While not a direct route to benzyl glycinate from glycine, it demonstrates the principle of forming benzyl esters from other esters.

Other modern esterification methods include the use of coupling agents to activate the carboxylic acid. However, for the initial protection of glycine, direct esterification remains a common and straightforward approach.

Introduction of the 2-Cyanoethyl Moiety

The 2-cyanoethyl group serves as a crucial protecting group in various synthetic contexts, notably in oligonucleotide synthesis where it protects the phosphodiester backbone. atdbio.com Its introduction onto the nitrogen atom of benzyl glycinate is a key step in forming the target compound.

Strategies for N-Alkylation with Cyanoethylating Reagents

The N-alkylation of an amino acid ester like benzyl glycinate can be achieved by reacting it with a suitable cyanoethylating agent. A common reagent for this purpose is 3-bromopropionitrile (B1265702) or acrylonitrile. The reaction is a nucleophilic substitution where the nitrogen atom of the glycine derivative attacks the electrophilic carbon of the cyanoethylating agent. This process is often carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. Traditional N-alkylation methods can sometimes suffer from poor selectivity and the formation of undesired byproducts. d-nb.info More advanced catalytic systems, such as those based on ruthenium, have been developed for the direct N-alkylation of α-amino acid esters with alcohols, offering a more atom-economical approach, though this is less direct for cyanoethylation. d-nb.info

Utilization of Cyanoethyl Protecting Groups in Related Synthetic Pathways (e.g., Oligonucleotide Synthesis)

The 2-cyanoethyl group is extensively used as a phosphate (B84403) protecting group in the phosphoramidite (B1245037) method of oligonucleotide synthesis. atdbio.comwikipedia.orgnih.gov This protecting group is stable during the sequential coupling of nucleotide monomers but can be readily removed under mild basic conditions, typically via a β-elimination mechanism. atdbio.comgoogle.com The use of a weak base in an organic solvent can selectively remove the cyanoethyl groups from the phosphate backbone while the oligonucleotide remains attached to the solid support. atdbio.com This widespread use in a related field highlights the chemical properties of the cyanoethyl group that make it a useful moiety in synthetic chemistry, including its stability and specific deprotection conditions. The by-product of its removal, acrylonitrile, is a Michael acceptor and can sometimes form adducts with other nucleophilic sites under strongly basic conditions. atdbio.com

Convergent and Linear Synthesis Strategies for Benzyl (2-cyanoethyl)glycinate

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Linear Synthesis: In a linear synthesis, the starting material is modified sequentially in a step-by-step manner to build the final product. For this compound, a plausible linear route would involve:

Esterification of glycine with benzyl alcohol to form benzyl glycinate.

N-alkylation of benzyl glycinate with a cyanoethylating agent to yield the final product.

Convergent Synthesis: A convergent synthesis involves the preparation of different fragments of the target molecule separately, which are then combined in the final steps. For this particular molecule, a convergent approach is less obvious due to its relatively simple structure. However, one could envision synthesizing a protected N-(2-cyanoethyl)glycine fragment and a separate benzyl-containing fragment, followed by their coupling. Convergent strategies are generally more efficient for the synthesis of large, complex molecules like peptides and proteins, where different protected peptide fragments are synthesized and then condensed. oup.combachem.com

The choice between a linear and convergent approach depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. For a molecule like this compound, a linear synthesis is the more practical and commonly employed strategy.

Table 2: Comparison of Linear and Convergent Synthesis

| Strategy | Description | Advantages for this compound | Disadvantages for this compound |

| Linear | Sequential modification of a starting material. | Straightforward and logical for a small molecule. | Overall yield can be low if any step is inefficient. |

| Convergent | Independent synthesis of fragments followed by coupling. | Generally higher overall yield for complex molecules. | More complex planning for a relatively simple target. |

Stepwise Assembly from Glycine Precursors and Protecting Reagents

The stepwise construction of protected glycinates involves the sequential introduction of protecting groups onto the glycine backbone. A common approach begins with the protection of the amino group of glycine, followed by esterification of the carboxylic acid. For instance, the synthesis of a Boc-protected glycinate ester can be achieved by first reacting glycine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to yield Boc-glycine. Subsequent esterification with the desired alcohol, in this case, benzyl alcohol or 2-cyanoethanol, in the presence of a coupling agent or under acid catalysis, would yield the target protected glycinate.

A notable example involves the synthesis of Boc-Aeg-OBn, where Boc-protected ethylenediamine (B42938) is reacted with benzyl bromoacetate. rsc.org This highlights a strategy where a pre-protected amine is coupled with an activated carboxylic acid derivative. The choice of the benzyl ester in this case was found to be more effective at preventing undesired dialkylation compared to other esters like methyl or cyanoethyl esters. rsc.org

Another relevant stepwise approach is the synthesis of (S)-Nickel(II) complex of a chiral glycine equivalent. mdpi.com This involves stirring (S)-BPB, Ni(NO₃)₂·6H₂O, and glycine in methanol, followed by the addition of NaH and KOH and refluxing. mdpi.com This method demonstrates the assembly of a more complex glycinate derivative from basic precursors.

Coupling Reactions Involving Pre-functionalized Glycinate Fragments

This strategy involves the joining of two already modified molecular pieces. In the context of this compound, this could involve coupling a pre-formed benzyl glycinate with a reagent that introduces the 2-cyanoethyl group onto the nitrogen, or vice-versa. These reactions are often mediated by a catalyst and are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-catalyzed cross-coupling reactions are particularly versatile for forming C-N bonds, which is relevant for N-alkylation of glycinate esters. acs.org These methods can be used to join complex molecular fragments, even in the later stages of a synthesis. acs.org The mechanism of many metal-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

Visible-light-driven methodologies have also emerged for the functionalization of glycine derivatives. mdpi.com These reactions can proceed under mild conditions and offer alternative pathways for creating complex amino acid derivatives. For example, the α-C(sp³)–H bond of glycine derivatives can be functionalized through photoredox catalysis. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yields and selectivity is paramount in chemical synthesis. This requires careful optimization of various reaction parameters.

Catalyst Systems and Reaction Media Engineering

The choice of catalyst and solvent can dramatically influence the outcome of a reaction. For instance, in the synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives via a Michael addition, various bases and solvents were screened. mdpi.com While bases like DBU, TEA, and piperidine (B6355638) gave good yields, Hunig's base (DIEA) provided slightly better diastereoselectivity. mdpi.com The reaction proceeded well in solvents such as acetonitrile (B52724), DMF, ethyl acetate, methanol, dioxane, and DMSO, but poorly in chloroform (B151607) and with low diastereoselectivity in dichloromethane (B109758) (DCM). mdpi.com

In another example, the visible-light-driven asymmetric aldol (B89426) reaction of ketones and glycinates was optimized by screening various catalysts and additives. nih.gov The optimal conditions involved a combination of an iridium photocatalyst, a chiral Lanthanum(III) triflate complex, and DMAP in THF. nih.gov The addition of NaBArF₄ was found to further enhance the reaction yield. nih.gov

The engineering of reaction media is also crucial. For instance, in a visible-light-driven carbosulfenylation of styrenes, using a mixture of acetonitrile and water as cosolvents resulted in a satisfactory yield, highlighting the potential for conducting such reactions under more environmentally compatible conditions. nih.gov

Table 1: Optimization of Reaction Conditions for a Michael Addition Reaction mdpi.comThis interactive table summarizes the effect of different bases and solvents on the diastereoselectivity and yield of a Michael addition reaction involving a chiral nickel(II) glycinate.

| Entry | Base | Solvent | Diastereoselectivity (dr) | Yield (%) |

| 1 | DBU | Acetonitrile | 85:15 | 90 |

| 2 | TEA | Acetonitrile | 88:12 | 92 |

| 3 | NMM | Acetonitrile | 82:18 | 75 |

| 4 | Piperidine | Acetonitrile | 87:13 | 88 |

| 5 | DIEA | Acetonitrile | 90:10 | 95 |

| 6 | DIEA | DCM | 70:30 | 85 |

| 7 | DIEA | Chloroform | - | < 20 |

| 8 | DIEA | DMF | 89:11 | 93 |

| 9 | DIEA | Ethyl Acetate | 88:12 | 91 |

| 10 | DIEA | Methanol | 86:14 | 89 |

| 11 | DIEA | Dioxane | 87:13 | 90 |

| 12 | DIEA | DMSO | 88:12 | 94 |

Temperature, Pressure, and Stoichiometric Considerations

Temperature is a critical parameter that can affect reaction rates and selectivity. For example, in the synthesis of menthol (B31143) glycinates, reactions are typically run for 6 hours, and purification is achieved by vacuum distillation at high temperatures (150–220 °C at 1 mm Hg). acs.orgnih.gov In contrast, some visible-light-driven reactions are performed at low temperatures, such as -30 °C, to improve selectivity. nih.gov Thermodynamic predictions for glycine polymerization show a significant dependence on temperature, with the Gibbs energy of peptide bond formation varying with temperature. nih.gov

Pressure can also be a key variable, particularly in reactions involving gases like carbon monoxide. In the synthesis of N-acetylglycine, pressures can range from 1000 to 4000 psi. google.com

The stoichiometry of reactants is another crucial factor. In the synthesis of menthol glycinates, using an excess of the amine nucleophile was found to drive the substitution reaction to completion in a shorter time. acs.org For instance, with 1.1 equivalents of dibutylamine, the reaction was only 79% complete after 3 hours. nih.gov

Protecting Group Orthogonality and Compatibility in Multi-Step Syntheses

In multi-step syntheses, the use of orthogonal protecting groups is a key strategy. fiveable.me Orthogonal protecting groups can be removed under different, specific conditions without affecting other protecting groups in the molecule. numberanalytics.comiris-biotech.de This allows for the selective modification of different functional groups within a complex molecule. fiveable.me

Common orthogonal protecting group pairs include Boc/Fmoc and Bn/Cbz. fiveable.me The Boc group is typically removed with strong acid (e.g., TFA), while the Fmoc group is removed with a base (e.g., piperidine). iris-biotech.demasterorganicchemistry.com The Benzyl (Bn) group is often removed by hydrogenolysis. libretexts.org

The 2-cyanoethyl group is a well-known protecting group for phosphate groups in oligonucleotide synthesis and is readily removed by mild base. libretexts.orgcdnsciencepub.com Its compatibility with other protecting groups is a crucial consideration. For instance, in the synthesis of Peptide Nucleic Acids (PNAs), the compatibility of various protecting groups is essential. rsc.orgrsc.org The benzyl ester was found to be a more effective protecting group than the cyanoethyl ester in one particular synthesis, as it prevented side reactions. rsc.org

The stability of protecting groups to different reaction conditions must be carefully considered. numberanalytics.com For example, the benzyl group is generally stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, making it a compatible choice in many multi-step syntheses. The compatibility of the benzyl and 2-cyanoethyl groups would depend on the specific reaction conditions employed for their removal, ensuring that the deprotection of one does not affect the other.

Table 2: Common Orthogonal Protecting Group Pairs and Their Deprotection Conditions fiveable.menumberanalytics.commasterorganicchemistry.comlibretexts.orgThis interactive table provides examples of common orthogonal protecting groups and the conditions required for their removal.

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 |

| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) |

| Bn (Benzyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis or Strong Acid |

| Alloc (Allyloxycarbonyl) | Palladium Catalyst | Allyl | Palladium Catalyst |

| Silyl Ethers (e.g., TBDMS) | Fluoride Ion (e.g., TBAF) or Acid | Acetals (e.g., MOM) | Acid |

| 2-Cyanoethyl | Mild Base | Benzyl Ester | Hydrogenolysis |

Chemical Reactivity and Transformation Pathways of Benzyl 2 Cyanoethyl Glycinate

Reactions Involving the Benzyl (B1604629) Ester Functionality

The benzyl ester group is a common protecting group for carboxylic acids and its cleavage is a key reaction.

Hydrogenolysis: The benzyl ester can be selectively cleaved under mild conditions by catalytic hydrogenolysis. acsgcipr.org This reaction typically involves the use of a palladium or platinum catalyst in the presence of hydrogen gas. ambeed.com The process leads to the formation of the corresponding carboxylic acid and toluene. acsgcipr.org A key advantage of this method is its orthogonality to other functional groups that are not susceptible to reduction, such as benzyl ethers and N-benzylamides, which may remain unaffected under these conditions. organic-chemistry.org For instance, 2-(benzyloxycarbonyl)benzyl (BCB) glycosides can be converted to their corresponding 2-(hydroxycarbonyl)benzyl (HCB) glycosides through selective hydrogenolysis of the benzyl ester, leaving benzylidene acetals and benzyl ethers intact. nih.gov

Acid-Catalyzed Hydrolysis: While less common for benzyl esters due to the often harsh conditions required, acid-catalyzed hydrolysis can also be employed for their cleavage. This method involves heating the ester in the presence of a strong acid and water. However, this approach is less selective than hydrogenolysis and can lead to the cleavage of other acid-labile protecting groups. In some cases, deprotection can be achieved at room temperature using organic acids. google.com

| Cleavage Method | Reagents & Conditions | Products | Key Features |

| Hydrogenolysis | H₂, Pd/C or Pt catalyst, various solvents | Carboxylic acid, Toluene | Mild conditions, high selectivity acsgcipr.orgambeed.com |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), water, heat | Carboxylic acid, Benzyl alcohol | Can be harsh, less selective |

Transesterification: Benzyl (2-cyanoethyl)glycinate can undergo transesterification reactions, where the benzyl group is exchanged for another alkyl or aryl group. This reaction is typically catalyzed by an acid or a base. For example, the transesterification of methyl salicylate (B1505791) with benzyl alcohol can be catalyzed by modified zirconia catalysts. researchgate.net

Amidation: The benzyl ester can react with amines to form the corresponding amides. This reaction can be achieved thermally or through catalysis. mdpi.com For instance, calcium iodide has been shown to be an effective catalyst for the direct amidation of various esters, including benzyl esters, with primary amines. ru.nl Copper-catalyzed aerobic oxidative amidation of benzyl cyanide with ammonium (B1175870) chloride has also been reported as a method for producing primary amides. researchgate.net

| Reaction | Reactants | Catalyst/Conditions | Product |

| Transesterification | This compound, Alcohol (R-OH) | Acid or Base | R-yl (2-cyanoethyl)glycinate |

| Amidation | This compound, Amine (R-NH₂) | Thermal or Catalyst (e.g., CaI₂) | N-R-(2-cyanoethyl)glycinamide |

Reactivity of the 2-Cyanoethyl Moiety

The 2-cyanoethyl group serves as a protecting group for the nitrogen atom and also possesses its own distinct reactivity.

Decyanoethylation, the removal of the 2-cyanoethyl group, is a crucial step when this moiety is used as a protecting group. This transformation can be achieved under various conditions, often involving basic reagents. The 2-cyanoethyl group is known to be readily cleaved by mild bases, with primary amines being particularly effective. thieme-connect.de For example, treatment with triethylamine (B128534) can remove the 2-cyanoethyl group. thieme-connect.de In some cases, a solution of sodium hydroxide (B78521) in aqueous ethanol (B145695) can be used for hydrolytic decyanoethylation. acs.org The mechanism of decyanoethylation often proceeds via a β-elimination pathway. google.com

The nitrile group of the 2-cyanoethyl moiety can undergo several chemical transformations.

Reduction to Amine: The nitrile group can be reduced to a primary amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. However, under certain hydrogenation conditions intended for other parts of the molecule, the nitrile group might also be reduced, leading to a complex mixture of products. liverpool.ac.uk

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org

| Transformation | Reagents & Conditions | Product Functional Group |

| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

Reactions at the α-Carbon of the Glycinate (B8599266) Core

The α-carbon of the glycinate core, being adjacent to both the ester carbonyl and the nitrogen atom, is a site of potential reactivity. Reactions at this position often involve the formation of an enolate or an equivalent nucleophilic species. The acidity of the α-proton allows for deprotonation under basic conditions, creating a nucleophile that can participate in various carbon-carbon bond-forming reactions. For example, Michael-type additions of glycine (B1666218) derivatives to electrophilic alkenes can be used to synthesize glutamate (B1630785) analogs. nih.gov The specific reactions at the α-carbon of this compound would depend on the chosen reaction conditions and the other reagents present.

Nucleophilic Additions (e.g., Michael-type additions with electrophilic alkenes)

The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the compound to participate in nucleophilic addition reactions. A prominent example of this reactivity is the aza-Michael addition, or conjugate addition, to electrophilic alkenes. nrochemistry.comresearchgate.net This type of reaction involves the addition of the amine to an α,β-unsaturated carbonyl compound, a process of significant utility in the formation of carbon-nitrogen bonds. researchgate.net

The general mechanism for the aza-Michael addition involves the attack of the secondary amine of this compound on the β-carbon of an activated alkene (the Michael acceptor). This reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine, or in some cases, can proceed under neutral or acidic conditions. nrochemistry.com The reaction results in the formation of a new β-amino acid derivative. The cyanoethyl group on the nitrogen is generally stable under these conditions, though harsh basic conditions could potentially lead to its elimination.

Table 1: Representative Michael Acceptors for Reaction with this compound

| Michael Acceptor | Product Class | Potential Reaction Conditions |

|---|---|---|

| Acrylonitrile | β-cyanoethylamino propionitrile (B127096) derivative | Base catalyst (e.g., K₂CO₃), room temp. nrochemistry.com |

| Methyl acrylate | β-amino ester derivative | Base catalyst (e.g., DBU), THF, room temp. nrochemistry.com |

| Acrylamide | β-amino amide derivative | Solvent-free, base catalyst (e.g., KOtBu) researchgate.net |

The outcome of these reactions is the synthesis of more complex amino acid derivatives where the original glycine moiety is further functionalized. The choice of Michael acceptor dictates the nature of the side chain introduced.

Alkylation Reactions for α-Substituted Glycine Derivatives

The α-carbon of the glycine unit in this compound is positioned between the nitrogen atom and the carbonyl group of the benzyl ester. This positioning makes the α-proton acidic and thus removable by a suitable base, generating a stabilized enolate or an equivalent nucleophilic species. This nucleophilic center can then react with various electrophiles, most notably alkyl halides, in what is known as an alkylation reaction. This pathway is a cornerstone for the synthesis of unnatural α-substituted amino acids. researchgate.netorganic-chemistry.orgcore.ac.uk

To facilitate this reaction, the glycine derivative is often first converted into a Schiff base (imine) by reaction with an aldehyde or ketone, such as benzophenone (B1666685). The resulting imine enhances the acidity of the α-proton and directs the stereochemical outcome of the alkylation. mdpi.com Following deprotonation with a strong base (e.g., LDA, NaH), the resulting carbanion readily attacks an alkylating agent. Subsequent hydrolysis of the imine and deprotection of the ester and cyanoethyl groups would yield the desired α-substituted amino acid.

Recent advancements have also explored transition-metal-catalyzed cross-dehydrogenative couplings (CDCs) for the α-alkylation of glycine derivatives. core.ac.ukrsc.org These methods can offer high site-selectivity and may proceed under milder conditions. For instance, a copper(I) catalyst could mediate the coupling of N-aryl glycine esters with various alkylating agents. core.ac.uk While this compound is not N-arylated, analogous catalytic systems could potentially be adapted.

Table 2: Examples of Alkylation Strategies for Glycine Derivatives

| Alkylation Method | Alkylating Agent | Base/Catalyst | Expected Product Type |

|---|---|---|---|

| Phase-Transfer Catalysis | Benzyl bromide | Aq. NaOH, PTC (e.g., TBAB) | α-Benzylglycine derivative |

| Enolate Alkylation | Methyl iodide | LDA, THF, -78 °C | α-Alanine derivative |

| Palladium-Catalyzed Allylation | Allyl acetate | Pd catalyst, chiral ligand | α-Allylglycine derivative organic-chemistry.org |

These alkylation reactions are pivotal for creating a diverse library of non-proteinogenic amino acids, which are valuable components in peptidomimetics and drug discovery. nih.gov

Susceptibility to Rearrangement Reactions

The structural framework of this compound does not inherently predispose it to common intramolecular rearrangement reactions under standard conditions. Rearrangement reactions typically require specific structural motifs or reaction conditions that are not immediately present in the molecule. wiley-vch.de For example, the Beckmann, Baeyer-Villiger, or Claisen rearrangements involve oximes, ketones, and allyl vinyl ethers, respectively, none of which are features of the title compound.

However, it is conceivable that under specific, forcing conditions, or through the generation of reactive intermediates, rearrangements could occur. For instance, the generation of a radical at the α-carbon could potentially lead to unforeseen rearrangements, although this is speculative. Another possibility could involve a nih.govCurrent time information in Bangalore, IN.-Wittig-type rearrangement if a strong base were to deprotonate the benzylic position of the ester, though this is less likely than deprotonation at the α-carbon. msu.eduorganic-chemistry.org The Favorskii rearrangement is also not relevant as it applies to α-halo ketones. msu.edu

In the context of its typical transformations, such as the alkylation reactions discussed previously, the primary desired reaction pathways are generally favored, and rearrangements are not commonly reported as competing side reactions for this class of compounds under controlled conditions. Therefore, while not impossible, the susceptibility of this compound to rearrangement is considered low under the conditions typically employed for its intended synthetic transformations.

Applications of Benzyl 2 Cyanoethyl Glycinate in Advanced Organic Synthesis

Role as a Versatile Synthon in the Synthesis of α-Amino Acids and Their Derivatives

The core structure of Benzyl (B1604629) (2-cyanoethyl)glycinate is that of a protected glycine (B1666218). In organic synthesis, protected glycine derivatives serve as powerful templates for the construction of more complex α-amino acids through the alkylation or functionalization of the α-carbon. rsc.org

Benzyl (2-cyanoethyl)glycinate is an effective precursor for synthesizing α-substituted glutamic acid derivatives. The general and reliable strategy for creating such derivatives involves the Michael-type addition of a glycine template to an α,β-unsaturated reagent. researchgate.netpreprints.org In this context, the glycine derivative, such as an N-arylidene-α-amino acid ester formed from this compound, acts as the nucleophile. preprints.orgpreprints.org

The reaction involves the addition of the glycine enolate or its equivalent to an acrylic acid derivative. preprints.org The use of a phosphine (B1218219) organocatalyst can facilitate this transformation under base-free conditions. researchgate.netpreprints.org Following the Michael addition, subsequent hydrolysis of the imino and ester groups yields the target α-substituted glutamic acid. preprints.org This methodology provides a direct route to glutamate (B1630785) surrogates, which are key building blocks in many biologically active molecules. researchgate.net

Non-proteinogenic amino acids, also known as unnatural amino acids, are crucial for developing novel therapeutics and biochemical probes. nih.govwikipedia.org One of the most effective strategies for their synthesis is the direct stereoselective α-alkylation of protected glycine ester derivatives. researchgate.net this compound serves as an ideal starting point for such transformations.

By converting it into a suitable glycine enolate equivalent, such as a nickel(II) Schiff base complex, the α-carbon becomes nucleophilic and can be alkylated with a variety of electrophiles (e.g., alkyl halides). rsc.org This approach allows for the introduction of diverse side chains, leading to a wide array of non-proteinogenic amino acids. nih.gov Subsequent deprotection of the benzyl ester and cyanoethyl groups liberates the final, custom-designed amino acid.

Utility in Peptide and Peptidomimetic Synthesis

The defined structure and orthogonal protecting groups of this compound make it highly suitable for incorporation into controlled, stepwise synthetic schemes for peptides and related molecules like peptide nucleic acids (PNAs). vulcanchem.compeptide.com

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis rely on the sequential coupling of amino acids with protected functional groups to prevent unwanted side reactions. beilstein-journals.orglibretexts.org The benzyl group is a well-established protecting group for the carboxylic acid terminus in both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) based strategies. peptide.comthermofisher.com

In a typical synthetic route, the cyanoethyl group of this compound would be removed to free the amine, which can then be coupled to the next amino acid in the sequence. peptide.com Conversely, the benzyl ester can be cleaved by hydrogenolysis to liberate the carboxylic acid for coupling with another amino acid's N-terminus. libretexts.org This flexibility allows for its use as a glycine unit at various positions within a peptide chain being assembled in either solution or on a solid support. beilstein-journals.orglibretexts.org

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) unit. nih.govrsc.org This neutral polyamide backbone allows PNA to bind to complementary DNA or RNA with high affinity and specificity, making it a valuable tool in diagnostics and therapeutics. nih.govbiosyn.com

The AEG backbone is assembled from protected monomers. rsc.org this compound is a direct precursor to the core structure of these PNA monomers. vulcanchem.comresearchgate.net The synthesis of a PNA monomer involves coupling a protected nucleobase (like thymine (B56734) or cytosine) to the nitrogen of the glycinate (B8599266), often via an acetic acid linker. nih.govscielo.org.mx The orthogonally protected this compound allows for the selective manipulation required to build these complex monomers before their polymerization into the final PNA oligomer. rsc.orgresearchgate.net The synthesis often proceeds on a solid support, similar to SPPS. rsc.orgresearchgate.net

Analytical Characterization and In Process Monitoring of Benzyl 2 Cyanoethyl Glycinate Transformations

Advanced Spectroscopic Techniques for Structural Elucidaion

Spectroscopic methods are indispensable for the definitive structural elucidation of Benzyl (B1604629) (2-cyanoethyl)glycinate, confirming the connectivity of atoms and the presence of key functional groups.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of Benzyl (2-cyanoethyl)glycinate in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for this compound are distinct and well-resolved. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region. The benzylic methylene protons adjacent to the ester oxygen appear as a characteristic singlet. The three sets of aliphatic methylene protons—on the glycine (B1666218) backbone and the cyanoethyl group—are expected to appear as two triplets and one singlet, with chemical shifts influenced by their proximity to the nitrogen, ester, and nitrile functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the ester carbonyl carbon, the nitrile carbon, carbons of the aromatic ring, the benzylic methylene carbon, and the three distinct aliphatic carbons of the glycine and cyanoethyl moieties.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments made from 1D spectra. COSY spectra establish proton-proton coupling relationships, for instance, confirming the connectivity between the two methylene groups of the cyanoethyl substituent. HSQC spectra correlate each proton with its directly attached carbon atom, providing definitive C-H assignments.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic (C₆H₅) | ~7.35 ppm (m, 5H) | ~128-136 ppm |

| Benzyl Methylene (O-CH₂-Ph) | ~5.20 ppm (s, 2H) | ~67 ppm |

| Glycine Methylene (N-CH₂-COO) | ~3.60 ppm (s, 2H) | ~53 ppm |

| N-Methylene (N-CH₂-CH₂CN) | ~3.00 ppm (t, 2H) | ~48 ppm |

| C-Methylene (NCH₂-CH₂-CN) | ~2.70 ppm (t, 2H) | ~17 ppm |

| Ester Carbonyl (C=O) | - | ~170 ppm |

| Nitrile (C≡N) | - | ~118 ppm |

Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard. Multiplicity is denoted as s (singlet), t (triplet), m (multiplet).

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound. These methods work on the principle of molecular vibrations and provide complementary information.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups. A sharp, intense peak corresponding to the ester carbonyl (C=O) stretch is anticipated. Another distinct, sharp absorption of medium intensity is expected for the nitrile (C≡N) group. The spectrum would also feature bands for C-H stretching from both the aromatic ring and aliphatic chains, as well as C-O stretching from the ester linkage.

Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. The Raman spectrum of this compound would be expected to show a strong signal for the aromatic ring C=C stretching vibrations. The symmetric C≡N stretch of the nitrile group also typically yields a strong and easily identifiable Raman signal. researchgate.net These techniques are often used in conjunction to obtain a more complete vibrational profile of the molecule. nih.govnih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | 3000-2850 | Medium |

| Nitrile (C≡N) | Stretch | ~2250 | ~2250 | Medium (IR), Strong (Raman) |

| Ester Carbonyl (C=O) | Stretch | ~1740 | ~1740 | Strong (IR), Weak (Raman) |

| Aromatic C=C | Ring Stretch | ~1600, ~1450 | ~1600, ~1450 | Medium (IR), Strong (Raman) |

| Ester C-O | Stretch | 1300-1100 | 1300-1100 | Strong |

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of this compound and providing structural information through its fragmentation pattern.

Upon ionization, the molecule forms a molecular ion (M⁺), the peak for which confirms the molecular weight. For this compound (C₁₂H₁₄N₂O₂), the expected molecular weight is approximately 218.25 Da.

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. A common and significant fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91. nih.gov This fragment is often the most abundant ion, known as the base peak. libretexts.org Other expected fragmentations include cleavage at the ester linkage and alpha-cleavage adjacent to the nitrogen atom.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Fragment Name |

| 218 | [C₁₂H₁₄N₂O₂]⁺ | Molecular Ion |

| 107 | [C₇H₇O]⁺ | Benzyloxy cation |

| 91 | [C₇H₇]⁺ | Tropylium cation (often base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, by-products, and unreacted starting materials, allowing for accurate purity assessment and in-process monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and analyzing reaction mixtures. A reversed-phase HPLC method is typically employed for compounds of this polarity.

A standard method would utilize a C18 stationary phase column with a gradient elution mobile phase, commonly consisting of acetonitrile (B52724) and water or methanol and water, often with additives like formic acid or acetic acid to improve peak shape. Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzyl group provides a strong chromophore. Wavelengths such as 220 nm and 254 nm are suitable for detection. This method can effectively separate the target compound from non-volatile impurities and starting materials, enabling precise quantification and purity determination.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is exceptionally useful for monitoring the presence of volatile impurities and residual starting materials from its synthesis.

Potential volatile by-products that can be quantified by GC include benzyl alcohol and acrylonitrile. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of unknown volatile components in the reaction mixture.

In-situ and Real-time Monitoring Techniques for Reaction Progress and Kinetic Studies

The efficient and controlled synthesis of this compound relies on a detailed understanding of the reaction dynamics. In-situ and real-time monitoring techniques are pivotal in providing continuous insights into the reaction progress, enabling the study of its kinetics and the optimization of process parameters. These methodologies, often encompassed within the framework of Process Analytical Technology (PAT), facilitate the design, analysis, and control of manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). longdom.orgwikipedia.orgmt.com The primary goal is to build quality into the product by understanding and controlling the manufacturing process in real time. bruker.com

For the transformations involving this compound, several in-situ and real-time monitoring techniques can be employed to track the concentrations of reactants, intermediates, and the final product. Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose as they are non-destructive and can provide rich chemical information directly from the reaction vessel. mt.comspiedigitallibrary.orgspectroscopyonline.com

Application of In-situ FTIR and Raman Spectroscopy

In-situ FTIR and Raman spectroscopy are powerful tools for monitoring the synthesis of this compound. mt.comspiedigitallibrary.orgspectroscopyonline.comnih.gov These techniques allow for the direct observation of changes in the vibrational modes of molecules, which correspond to the consumption of reactants and the formation of products. An attenuated total reflection (ATR) probe for FTIR or an immersion probe for Raman spectroscopy can be inserted directly into the reaction mixture to acquire spectra at regular intervals throughout the course of the reaction. mdpi.comacs.org

In a hypothetical synthesis of this compound from benzyl glycinate (B8599266) and acrylonitrile, the following key vibrational bands could be monitored:

Disappearance of Reactants:

The N-H stretching vibrations of the primary amine in benzyl glycinate (typically in the 3300-3500 cm⁻¹ region).

The C≡N stretching vibration of acrylonitrile (around 2225 cm⁻¹).

Appearance of Product:

The C=O stretching vibration of the ester group in this compound (around 1735 cm⁻¹).

The appearance of a secondary amine N-H bend.

By tracking the intensity of these characteristic peaks over time, a real-time concentration profile of each species can be generated. This data is invaluable for understanding the reaction kinetics and identifying the reaction endpoint.

The table below illustrates the type of data that could be generated from in-situ spectroscopic monitoring of a batch reaction for the synthesis of this compound.

| Time (minutes) | Benzyl Glycinate Concentration (M) | Acrylonitrile Concentration (M) | This compound Concentration (M) |

|---|---|---|---|

| 0 | 1.00 | 1.10 | 0.00 |

| 10 | 0.85 | 0.95 | 0.15 |

| 20 | 0.72 | 0.82 | 0.28 |

| 30 | 0.61 | 0.71 | 0.39 |

| 40 | 0.52 | 0.62 | 0.48 |

| 50 | 0.44 | 0.54 | 0.56 |

| 60 | 0.37 | 0.47 | 0.63 |

Kinetic Studies from Real-time Data

For instance, to determine the reaction order with respect to benzyl glycinate, one could perform a series of experiments where the initial concentration of acrylonitrile is kept in large excess, and the concentration of benzyl glycinate is monitored over time. By plotting the natural logarithm of the benzyl glycinate concentration versus time, a linear relationship would indicate a first-order reaction with respect to benzyl glycinate.

The following table presents a hypothetical analysis of the data from the previous table to determine the initial rate of reaction.

| Time Interval (minutes) | Change in this compound Concentration (ΔM) | Time Interval (Δt) | Initial Rate (M/min) |

|---|---|---|---|

| 0-10 | 0.15 | 10 | 0.0150 |

| 10-20 | 0.13 | 10 | 0.0130 |

| 20-30 | 0.11 | 10 | 0.0110 |

| 30-40 | 0.09 | 10 | 0.0090 |

| 40-50 | 0.08 | 10 | 0.0080 |

| 50-60 | 0.07 | 10 | 0.0070 |

This kinetic information is crucial for several reasons:

Process Optimization: Understanding the reaction kinetics allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Mechanism Elucidation: Kinetic data can provide insights into the reaction mechanism, helping to identify rate-determining steps and potential intermediates.

Process Safety: Real-time monitoring can help to ensure that the reaction is proceeding as expected and can provide early warning of any deviations that could lead to unsafe conditions.

Scale-up: A robust kinetic model is essential for the successful scale-up of the process from the laboratory to the plant.

Theoretical and Mechanistic Investigations of Reactions Involving Benzyl 2 Cyanoethyl Glycinate

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a compound such as Benzyl (B1604629) (2-cyanoethyl)glycinate, these methods could offer profound insights into its reactivity.

Density Functional Theory (DFT) and Ab Initio Calculations of Transition States and Intermediates

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for mapping out the potential energy surfaces of chemical reactions. These calculations can pinpoint the geometries and energies of reactants, products, transition states, and any intermediates. For reactions involving Benzyl (2-cyanoethyl)glycinate, such studies would be invaluable for determining activation energies and reaction thermodynamics. However, a thorough search of existing literature yielded no specific DFT or ab initio studies on the transition states or intermediates of reactions involving this compound.

Molecular Dynamics Simulations to Understand Solvent and Catalyst Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes. MD simulations would be instrumental in understanding how different solvents might influence the conformational flexibility of this compound and the accessibility of its reactive sites. Furthermore, these simulations could model the interaction of the substrate with catalysts, shedding light on the role of the catalyst in lowering reaction barriers. At present, there are no published molecular dynamics studies specifically focused on this compound.

Detailed Mechanistic Pathways for Key Transformations

Understanding the step-by-step process of a chemical transformation is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Understanding the Role of Catalysts (e.g., Organocatalysis, Phosphine (B1218219) Catalysis)

The glycine (B1666218) unit in this compound makes it a potential substrate in various catalytic transformations, including those employing organocatalysts or phosphine catalysts. For instance, the nucleophilic character of the nitrogen atom could be harnessed in organocatalytic additions, while the molecule as a whole could act as a pronucleophile in phosphine-catalyzed reactions. Detailed mechanistic studies would involve identifying the catalytic cycle, characterizing key intermediates, and understanding the role of the catalyst in each step. Research on phosphine-catalyzed reactions of alkenes and glycine derivatives exists in a general sense, but specific mechanistic investigations involving this compound are not documented.

Analysis of Regioselectivity and Stereoselectivity Determining Factors

In reactions where multiple outcomes are possible, understanding the factors that govern regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is of paramount importance. For this compound, this would involve analyzing how the steric and electronic properties of the benzyl and cyanoethyl groups influence the approach of reagents and the stability of transition states. Such analyses are typically supported by computational studies. In the absence of experimental or theoretical work on this specific molecule, any discussion of these factors would be purely speculative.

Quantitative Structure-Activity Relationships (QSAR) and Design Principles (if applicable to reactivity studies)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, which can include reactivity. If a series of derivatives of this compound were synthesized and their reactivity in a particular transformation measured, a QSAR model could be developed. This would allow for the prediction of reactivity for new, unsynthesized derivatives and could guide the design of substrates with desired reactivity profiles. As there is no available body of research on the reactivity of a series of this compound derivatives, no QSAR studies have been performed.

Future Research Directions and Emerging Paradigms in Glycinate Chemistry

Development of More Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For a molecule like Benzyl (B1604629) (2-cyanoethyl)glycinate, future research would undoubtedly focus on developing greener synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional methods for the N-alkylation of amino acids often rely on harsh reagents and generate significant waste. manchester.ac.uknih.gov A greener approach to the synthesis of Benzyl (2-cyanoethyl)glycinate could involve the direct N-alkylation of unprotected amino acids with alcohols, a method that produces water as the only byproduct. nih.govresearchgate.net This would be a significant improvement over methods that use genotoxic alkylating agents. manchester.ac.uk

The cyanoethylation step, typically a Michael addition of the amine to acrylonitrile, is generally efficient. wikipedia.org However, future research could explore catalytic systems that allow this reaction to proceed under milder conditions and with even higher selectivity, potentially using biocatalytic approaches. nih.gov The use of greener solvents, such as water or bio-derived solvents, would also be a key consideration. acs.org

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for N-Alkylated Glycine (B1666218) Esters

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Starting Materials | Protected amino acids, alkyl halides | Unprotected amino acids, alcohols |

| Byproducts | Halide salts, deprotection waste | Water |

| Solvents | Often chlorinated solvents | Water, ethanol (B145695), or solvent-free |

| Catalysts | Stoichiometric bases | Catalytic amounts of reusable catalysts |

| Energy Input | Often requires heating | Can often be performed at ambient temperature |

Exploration of Novel Reactivity and Functional Group Transformations

The unique trifunctional nature of this compound (amine, ester, and nitrile) makes it a versatile building block for further chemical transformations. The general reactivity of amino acids involves the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon in the ester. youtube.comlibretexts.org The presence of the cyanoethyl group modifies this reactivity and introduces new possibilities.

Future work would likely explore the selective transformation of each functional group. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the formation of novel amino acid derivatives. The benzyl ester is a well-established protecting group in peptide synthesis and can be selectively removed by catalytic hydrogenolysis, leaving the rest of the molecule intact. libretexts.org

The secondary amine in this compound could be further functionalized, for example, through additional alkylation or arylation reactions. The reactivity of the N-(2-cyanoethyl) group itself is of interest, as it can undergo retro-Michael addition under certain basic conditions, which could be exploited as a removable protecting group. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful tool for the synthesis of peptides and other complex molecules, offering advantages in terms of safety, reproducibility, and scalability. pentelutelabmit.comchimia.ch The synthesis of this compound and its subsequent use in, for example, peptide synthesis could be significantly enhanced through the adoption of flow-based methods.

An automated flow synthesis platform could be designed to perform the multi-step synthesis of this compound in a continuous fashion, minimizing manual handling and improving efficiency. amidetech.com Furthermore, the use of this derivative in solid-phase peptide synthesis (SPPS) could be integrated into automated synthesizers. acs.org The specific properties imparted by the N-cyanoethyl group might influence the coupling efficiency and solubility of the growing peptide chain, which could be systematically studied using high-throughput automated platforms. thieme-connect.de

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Safety | Potential for thermal runaways | Enhanced safety due to small reaction volumes |

| Scalability | Difficult to scale up | Readily scalable by running the system for longer |

| Reproducibility | Can be variable | High reproducibility |

Computational Design and Prediction of Novel Glycinate (B8599266) Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. amerigoscientific.com For this compound, computational methods could be employed to predict its physicochemical properties, conformational preferences, and reactivity. rsc.org

Density Functional Theory (DFT) calculations could be used to model the transition states of various reactions involving this molecule, providing insights into reaction mechanisms and helping to optimize reaction conditions. rsc.org Furthermore, computational screening could be used to design novel derivatives of this compound with tailored properties. For example, by systematically modifying the substituents on the benzyl group or replacing it with other ester functionalities, it would be possible to fine-tune the electronic properties and steric hindrance around the ester, thereby modulating its reactivity. mdpi.com

The development of quantitative structure-activity relationship (QSAR) models could also be a fruitful area of research, particularly if this class of compounds shows biological activity. mdpi.com

Expanding the Scope of Applications in Supramolecular and Material Science

The unique structural features of this compound suggest potential applications beyond traditional organic synthesis, particularly in the realms of supramolecular chemistry and materials science. The presence of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions from the benzyl group, could enable the formation of self-assembled structures. ijsr.netrsc.org

The cyano group is known for its interesting electronic properties and its ability to coordinate with metal ions. This could be exploited in the design of novel ligands for catalysis or in the construction of metal-organic frameworks (MOFs). Cyanoethylated polymers, such as cyanoethyl cellulose, have been investigated for their dielectric properties, suggesting that materials incorporating this compound might have interesting electronic applications. researchgate.netguidechem.com

Furthermore, the incorporation of this non-canonical amino acid into peptides could lead to novel biomaterials with unique folding properties and functionalities. The cyanoethyl group could act as a label or a reactive handle for the post-synthetic modification of these peptides. The field of materials science is increasingly looking towards bio-inspired and biocompatible building blocks, and derivatives like this compound could play a role in the development of new functional materials. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl (2-cyanoethyl)glycinate?

Methodological Answer: this compound can be synthesized via carbodiimide-mediated coupling. For example, glycine derivatives are often coupled with benzyl alcohol and cyanoethyl groups using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) as a base. A typical protocol involves reacting the glycine derivative (1.0 equiv) with the benzyl/cyanoethyl component (1.1 equiv) at 0°C in ethyl acetate, followed by aqueous workup and purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- TLC : Monitor reaction progress using petroleum ether/ethyl acetate (e.g., 3:2 v/v) with visualization under UV or ninhydrin staining.

- NMR : Confirm structure via H and C NMR, focusing on ester carbonyl signals (~170 ppm) and cyanoethyl protons (δ ~2.5–3.0 ppm).

- Mass Spectrometry : ESI-MS or EI-MS can verify molecular ion peaks and fragmentation patterns. For example, NIST-standardized mass spectra provide reference data for validation .

Q. How should researchers purify this compound to achieve high yields?

Methodological Answer: Purification typically involves column chromatography on silica gel. A gradient of petroleum ether and ethyl acetate (e.g., 3:2 to 1:1) effectively separates the product from unreacted starting materials or byproducts. For polar impurities, reversed-phase HPLC with acetonitrile/water gradients may be employed .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to prevent degradation of the cyanoethyl group?

Methodological Answer: The cyanoethyl group is sensitive to hydrolysis and nucleophilic attack. To minimize degradation:

Q. What role does this compound play in oligonucleotide synthesis?

Methodological Answer: In phosphoramidite chemistry, the cyanoethyl group acts as a transient protecting group for phosphate moieties during solid-phase oligonucleotide synthesis. It stabilizes the intermediate while allowing selective deprotection under mild basic conditions (e.g., ammonium hydroxide). Benzyl esters enhance solubility in organic solvents, facilitating automated synthesis .

Q. How can researchers troubleshoot unexpected byproducts, such as ester hydrolysis or cyano group side reactions?

Methodological Answer:

- Ester Hydrolysis : Avoid aqueous workup at high pH. Use dilute HCl (0.1–1 M) for acidification instead of strong acids.

- Cyanoethyl Degradation : Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., acetonitrile). Monitor reaction progress via TLC to terminate reactions before side reactions dominate .

Q. What storage conditions ensure long-term stability of this compound?

Methodological Answer: Store under inert gas (Ar) at –20°C in desiccated, amber vials. For phosphoramidite derivatives (e.g., nucleic acid synthesis reagents), maintain temperatures below –20°C to prevent moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.